molecular formula C14H11ClN2O B376864 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 325736-91-2

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No. B376864
CAS RN: 325736-91-2
M. Wt: 258.7g/mol
InChI Key: QQRFCPMJULPVNR-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CMP) is an organic compound that has been widely studied for its potential applications in scientific research. CMP is a heterocyclic aromatic compound, which is a type of organic compound composed of two or more rings of atoms that are connected by one or more atoms. The compound has a unique chemical structure with a chloro group, a methoxy group, an imidazole ring, and a pyridine ring. CMP has a wide range of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Radiochemical Synthesis for Medical Imaging

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives are synthesized for potential medical imaging applications. These derivatives exhibit high affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR), making them useful for in vivo studies using SPECT (Single Photon Emission Computed Tomography) (Katsifis et al., 2000).

2. Crystal Structure Analysis

The imidazo[1,2-a]pyridine derivatives, including 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, have been the subject of crystal structure and Hirshfeld surface analysis. These studies provide insights into the molecular structure, which is critical for understanding their chemical properties and potential applications (Dhanalakshmi et al., 2018).

3. Chemical Detoxification Applications

Research indicates the utility of imidazo[1,2-a]pyridine derivatives in chemical detoxification, particularly for the treatment of mercury(II) chloride (HgCl2) induced toxicity. This demonstrates the compound's potential in environmental and health-related applications (Sharma et al., 2018).

4. Potential in Chemotherapy

Selenylated imidazo[1,2-a]pyridine derivatives have shown promise in breast cancer chemotherapy. These compounds exhibit cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Almeida et al., 2018).

5. Antiulcer Agent Synthesis

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been explored for potential use as antiulcer agents. These compounds have shown cytoprotective properties in models, providing a basis for further pharmaceutical development (Starrett et al., 1989).

6. Exploration in Medicinal Chemistry

Imidazo[1,2-a]pyridine and its derivatives, including 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, have a wide range of applications in medicinal chemistry. They have been studied for their potential in treating various conditions, from heart failure to microbial infections, demonstrating the versatility of this chemical scaffold (Deep et al., 2016).

properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFCPMJULPVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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